![molecular formula C13H8F3NO3 B2825897 2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid CAS No. 893783-08-9](/img/structure/B2825897.png)
2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyridine ring with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)phenol and 4-chloropyridine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-(trifluoromethyl)phenol is reacted with 4-chloropyridine-2-carboxylic acid in the presence of the base to form the desired product through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
科学研究应用
2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pyridine ring and carboxylic acid group contribute to the compound’s overall reactivity and ability to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with the trifluoromethyl group attached to the pyridine ring.
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Another related compound with the trifluoromethyl group on the pyridine ring.
Uniqueness
2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the phenoxy group, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-2-1-3-10(7-9)20-11-6-8(12(18)19)4-5-17-11/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTGLLITTQGEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC(=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
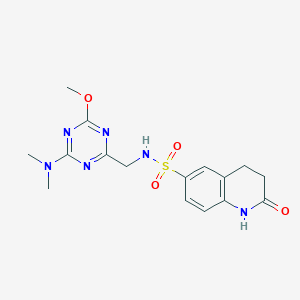
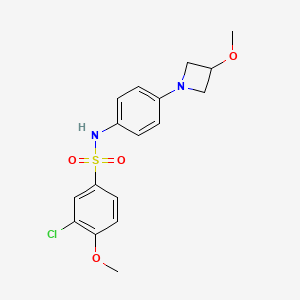
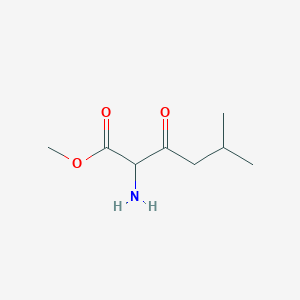
![6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2825819.png)
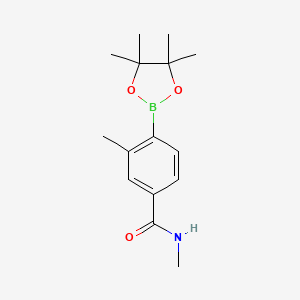
![4-(dimethylsulfamoyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2825821.png)
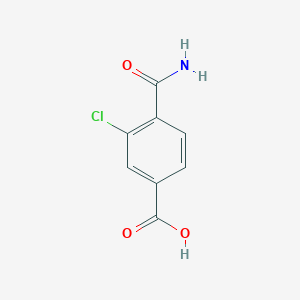
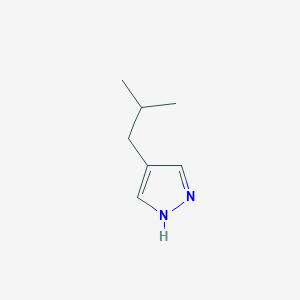
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2825826.png)
![2-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2825830.png)
![Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide](/img/structure/B2825831.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate](/img/structure/B2825832.png)
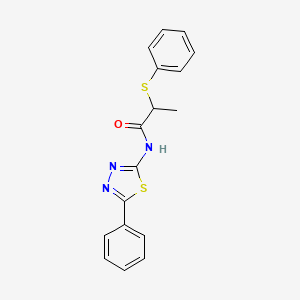
![methyl 2-{2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate](/img/structure/B2825837.png)
